1-(5-Bromothiophen-2-yl)ethanamine
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Overview
Description
Synthesis Analysis
The first paper describes a 7-step synthesis process for creating enantiomerically pure diarylethanes, specifically 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane. The key step in this synthesis involves the resolution of a related acetic acid by crystallization of its esters. This method is noted for its cost-effectiveness, scalability, and the ability to produce enantiomers with high purity and well-defined absolute configurations .
Molecular Structure Analysis
Although the exact molecular structure of 1-(5-Bromothiophen-2-yl)ethanamine is not analyzed in the papers, the first paper provides valuable information on the molecular structure of a related compound. The absolute configurations of the synthesized enantiomers were determined using single-crystal X-ray diffractions of key intermediates . This technique could potentially be applied to determine the structure of 1-(5-Bromothiophen-2-yl)ethanamine as well.
Chemical Reactions Analysis
The second paper discusses the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which involves a halogen-exchange reaction leading to higher yields. The compound was also subjected to esterification, indicating its effectiveness as a chemical protective group. However, no photolytic phenomena were observed in different solvents . This information could be relevant when considering the reactivity of brominated aromatic compounds, including 1-(5-Bromothiophen-2-yl)ethanamine.
Physical and Chemical Properties Analysis
Neither paper directly addresses the physical and chemical properties of 1-(5-Bromothiophen-2-yl)ethanamine. However, the synthesis and structural determination methods described could be indicative of the properties of similar brominated compounds. For instance, the crystallization process in the first paper suggests that the compounds have a solid-state structure amenable to X-ray crystallography, which could imply certain stability and solubility characteristics . The second paper's lack of photolytic activity in different solvents could suggest that similar compounds might also exhibit stability under light exposure in various solvent environments .
Scientific Research Applications
Environmental Presence and Toxicity Concerns
Studies have indicated that novel brominated flame retardants (NBFRs), potentially related to the structural class of 1-(5-Bromothiophen-2-yl)ethanamine, are increasingly found in indoor environments, consumer goods, and food. The rise in NBFR usage necessitates further investigation into their occurrence, environmental fate, and toxicity. This attention stems from the environmental persistence and potential health effects of these compounds, highlighting the need for comprehensive monitoring and improved analytical methods to encompass all NBFRs, including those not currently covered in standard analyses (Zuiderveen, Slootweg, & de Boer, 2020).
Bioremediation of Contaminated Sites
The persistence of brominated compounds in the environment, some of which are structurally related to 1-(5-Bromothiophen-2-yl)ethanamine, has led to the exploration of bioremediation strategies. These strategies aim to degrade or remove these compounds from contaminated sites, thereby mitigating their potential environmental and health impacts. Research in this area focuses on identifying and utilizing microorganisms capable of breaking down such compounds, offering a sustainable approach to addressing pollution from brominated flame retardants and similar substances (Foght, April, Biggar, & Aislabie, 2001).
Health and Safety Evaluations
Given the widespread use and environmental distribution of brominated compounds, including those related to 1-(5-Bromothiophen-2-yl)ethanamine, there is a critical need for detailed health and safety evaluations. These evaluations aim to understand the potential toxicological effects of exposure to such compounds on human health and wildlife. Research efforts are directed towards assessing exposure pathways, accumulation in biological systems, and the mechanisms of toxicity, which are crucial for developing risk assessment models and safety guidelines (Koch & Sures, 2018).
Safety And Hazards
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMETYMNLJOEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402344 |
Source
|
Record name | 1-(5-bromothiophen-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-2-yl)ethanamine | |
CAS RN |
129605-38-5 |
Source
|
Record name | 1-(5-bromothiophen-2-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-bromothiophen-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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